molecular formula C7H4F2O3 B3025327 3,5-Difluoro-2,4-dihydroxybenzaldehyde CAS No. 209541-27-5

3,5-Difluoro-2,4-dihydroxybenzaldehyde

Cat. No. B3025327
Key on ui cas rn: 209541-27-5
M. Wt: 174.1 g/mol
InChI Key: HOGLWUCRFJBQOZ-UHFFFAOYSA-N
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Patent
US05830912

Procedure details

A solution of 2,4-difluororesorcinol (0.50 g, 3.4 mmol) and hexamethylenetetraamine (0.96 g, 6.8 mmol) in 4 mL trifluoroacetic acid is heated to reflux for 24 hours. After cooling, the reaction is quenched by the addition of 2 mL 20% H2SO4, and then stirred for an additional hour. The reaction mixture is then poured into 50 mL water and extracted with EtOAc (50 mL×2), washed with brine (30 mL), dried over anhydrous MgSO4, and concentrated in vacuo. The residue is purified by sublimation to yield 0.35 g (59%) of Compound 13 as a colorless powder. Mp. 141°-143° C. 1H-NMR (DMSO-d6) δ 9.7 (s, 1H), 7.21 (dd, J=9.8; 6.5 Hz, 1H). 19 F-NMR(DMSO-d6) Φ 143.78 (t, J=9.8 Hz, 1F), 158.31 (d, J=6.5 Hz, 1F). Anal. calcd for C7H4F3O3 : C, 48.29; H, 2.32. Found: C, 47.87, H, 2.62.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.96 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Yield
59%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:8]([OH:9])=[C:7]([F:10])[CH:6]=[CH:5][C:3]=1[OH:4].C1N2CN3CN(C2)CN1C3.FC(F)(F)[C:23](O)=[O:24]>>[F:1][C:2]1[C:3]([OH:4])=[C:5]([CH:6]=[C:7]([F:10])[C:8]=1[OH:9])[CH:23]=[O:24]

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
FC1=C(O)C=CC(=C1O)F
Name
Quantity
0.96 g
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Name
Quantity
4 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Stirring
Type
CUSTOM
Details
stirred for an additional hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the reaction is quenched by the addition of 2 mL 20% H2SO4
ADDITION
Type
ADDITION
Details
The reaction mixture is then poured into 50 mL water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (50 mL×2)
WASH
Type
WASH
Details
washed with brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is purified by sublimation

Outcomes

Product
Name
Type
product
Smiles
FC=1C(=C(C=O)C=C(C1O)F)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.35 g
YIELD: PERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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